![molecular formula C28H22O6 B2442981 parthenocissin A CAS No. 212513-35-4](/img/structure/B2442981.png)
parthenocissin A
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Description
Scientific Research Applications
Neuroprotective Effects
Parthenocissin A (PA), identified as a potent antioxidant and free radical scavenger, has been researched for its neuroprotective effects. In a study involving a rat model of transient middle cerebral artery occlusion, PA demonstrated significant neuroprotective properties. The study found that PA treatment led to dose-dependent reductions in brain infarction size and improved neurological and motor outcomes. This was attributed to PA's ability to suppress lipid peroxidation, restore superoxide dismutase activity, and inhibit nitric oxide production and nitric oxide synthase activity induced by ischemia/reperfusion. These findings suggest the potential of PA in stroke therapy (He et al., 2010).
Allelopathic Effects
Research has also explored the allelopathic properties of parthenin, a natural constituent of Parthenium hysterophorus. Parthenin's effect on two weedy species, Avena fatua and Bidens pilosa, was studied, revealing its potential as a herbicide. The study showed that parthenin significantly reduced germination, seedling growth, chlorophyll content, and caused water loss in these species. This indicates parthenin's inhibitory effect on growth and development, highlighting its potential for future weed management strategies (Batish et al., 2002).
Antioxidant Properties
Another study focused on the isolation and purification of polyphenols from the roots of Parthenocissus laetevirens, yielding two isomeric resveratrol dimers - quadrangularin A and parthenocissin A. These compounds were found to have higher antioxidant activities than vitamin C in a beta-carotene bleaching assay, indicating their potential as antioxidants (He et al., 2007).
Potential in Pharmacological Research
In pharmaceutical research, parthenocissin A and related compounds have been investigated for various applications. For instance, a study on the properties of resveratrol dimers, including parthenocissin A, assessed their ability to scavenge reactive oxygen species (ROS) and activate the transcription factor Nrf2. The results showed that parthenocissin A is a strong DPPH quencher and a selective scavenger for singlet oxygen, although it was less effective against other types of ROS. This suggests a role for parthenocissin A in nutritional and pharmacological contexts (Li et al., 2015).
properties
IUPAC Name |
(1Z,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O6/c29-18-5-1-15(2-6-18)9-23-24-13-22(33)14-25(34)28(24)27(16-3-7-19(30)8-4-16)26(23)17-10-20(31)12-21(32)11-17/h1-14,26-27,29-34H/b23-9+/t26-,27+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQMSWPBPAKGSE-RVMRZQENSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/[C@H]([C@@H](C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
parthenocissin A |
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